molecular formula C8H4ClF6N B14166166 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine CAS No. 1196152-91-6

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine

Cat. No.: B14166166
CAS No.: 1196152-91-6
M. Wt: 263.57 g/mol
InChI Key: VOYUMDQFDIJGCQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring. The unique properties of trifluoromethyl groups, such as their strong electron-withdrawing nature, make these compounds valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoromethyl groups .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is primarily related to its strong electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and make it more reactive in certain chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring high chemical stability .

Properties

CAS No.

1196152-91-6

Molecular Formula

C8H4ClF6N

Molecular Weight

263.57 g/mol

IUPAC Name

2-(chloromethyl)-4,6-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4ClF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2

InChI Key

VOYUMDQFDIJGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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